molecular formula C8H13NO2 B1442038 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol CAS No. 1082532-59-9

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol

Cat. No. B1442038
M. Wt: 155.19 g/mol
InChI Key: LOFSZQHFXQSWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol (FMP) is a heterocyclic compound found in a variety of natural products and is widely used as a starting material in the synthesis of pharmaceuticals, dyes, and agrochemicals. FMP is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biotechnology. In particular, FMP has been extensively studied for its potential as a therapeutic agent, with promising results in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Synthesis of Polysubstituted Furans

The catalytic coupling and cyclization processes provide a method for synthesizing polysubstituted furans. These compounds are important due to their presence in numerous bioactive natural products and their utility as intermediates in organic synthesis. A specific approach involves the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by cyclization, showcasing the versatility of furan compounds in synthetic organic chemistry (Wang, Xu, & Ma, 2010).

Corrosion Inhibition

Amino acid compounds, including those related to "1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol," have been investigated as eco-friendly corrosion inhibitors. These studies highlight their effectiveness in protecting materials like N80 steel in corrosive environments, demonstrating their importance beyond pharmaceutical applications (Yadav, Sarkar, & Purkait, 2015).

Biofuel Production

The engineering of metabolic pathways to produce biofuels is a critical area of research. A derivative, 2-methylpropan-1-ol, has been produced anaerobically from glucose in Escherichia coli, utilizing a modified amino acid pathway. This research underscores the potential of utilizing such compounds for sustainable energy sources (Bastian et al., 2011).

Synthetic Organic Chemistry

Further research demonstrates the synthesis of 2-furan-2-ylacetamides by a sequential palladium-catalyzed oxidative aminocarbonylation of (Z)-2-En-4-yn-1-ols/conjugate addition/aromatization, highlighting the compound's utility in creating complex molecules with potential pharmacological applications (Gabriele, Plastina, Salerno, & Mancuso, 2006).

properties

IUPAC Name

1-amino-3-(furan-2-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFSZQHFXQSWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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